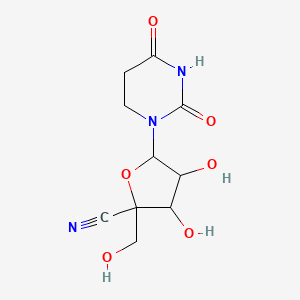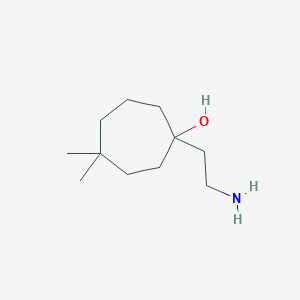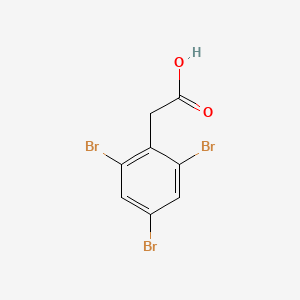
3-Iodo-4'-methyl-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4’-methyl-biphenyl: is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of an iodine atom at the 3-position and a methyl group at the 4’-position on the biphenyl structure makes this compound unique. Biphenyl derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4’-methyl-biphenyl can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst, a boronic acid derivative, and an aryl halide. For 3-Iodo-4’-methyl-biphenyl, the starting materials would be 3-iodobiphenyl and 4’-methylphenylboronic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide, under reflux conditions .
Industrial Production Methods: Industrial production of 3-Iodo-4’-methyl-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-4’-methyl-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles through reactions such as halogenation, nitration, and sulfonation.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid or reduced to form an alkane
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Cross-Coupling Reactions: Products include various biphenyl derivatives with different substituents.
Oxidation and Reduction: Products include carboxylic acids and alkanes
Applications De Recherche Scientifique
Chemistry: 3-Iodo-4’-methyl-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through cross-coupling reactions .
Biology and Medicine: Biphenyl derivatives, including 3-Iodo-4’-methyl-biphenyl, are studied for their potential biological activities. They are investigated for their antimicrobial, antifungal, and anticancer properties .
Industry: In the materials science field, biphenyl derivatives are used in the production of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials .
Mécanisme D'action
The mechanism of action of 3-Iodo-4’-methyl-biphenyl depends on its application. In cross-coupling reactions, the compound acts as an electrophile, participating in the formation of new carbon-carbon bonds. In biological systems, the exact mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Iodo-biphenyl: Lacks the methyl group at the 4’-position.
4’-Methyl-biphenyl: Lacks the iodine atom at the 3-position.
3-Bromo-4’-methyl-biphenyl: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 3-Iodo-4’-methyl-biphenyl is unique due to the presence of both the iodine atom and the methyl group, which can influence its reactivity and properties. The iodine atom makes it a versatile intermediate for further functionalization, while the methyl group can affect its steric and electronic properties .
Propriétés
Numéro CAS |
177490-84-5 |
|---|---|
Formule moléculaire |
C13H11I |
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
1-iodo-3-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11I/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,1H3 |
Clé InChI |
TWYVUNBZOLMXSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


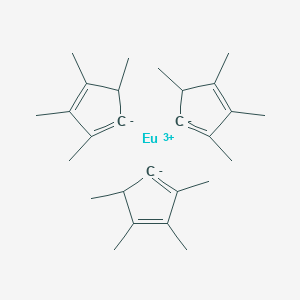
![1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)](/img/structure/B12096303.png)
![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)
![(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)


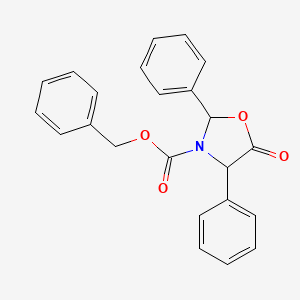
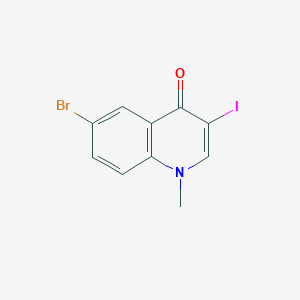
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)
